![molecular formula C19H20ClNO6 B2357536 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1351835-79-4](/img/structure/B2357536.png)
2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
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Description
2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate, also known as CDMO, is an organic compound that has been widely used in scientific research. CDMO is a derivative of the drug etoposide, which is commonly used in chemotherapy for cancer treatment. However, CDMO is not used as a drug, but rather as a research tool in various scientific fields.
Scientific Research Applications
Crystal Structure Analysis
The compound 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, a depside derivative similar in structure to the requested compound, has been synthesized and its crystal structure analyzed. It crystallizes in a monoclinic space group, providing valuable information on its molecular arrangement and potential applications in crystallography and material science (Lv et al., 2009).
Chemical Reactivity and Synthesis
Another study focused on the synthesis and chemical reactivity of related compounds, offering insights into potential applications in organic synthesis and medicinal chemistry. The study emphasizes the creation of novel compounds through reactions with primary and heterocyclic amines, leading to diverse chemical structures with potential pharmacological relevance (Farouk et al., 2021).
Antimicrobial Properties
A study on the synthesis of formazans from a Mannich base of a similar compound, 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, revealed antimicrobial properties. These findings suggest potential applications of related compounds in developing new antimicrobial agents (Sah et al., 2014).
Molecular Mechanisms in Cancer Therapy
The compound ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, with a structure related to the requested compound, was studied for its role in overcoming drug resistance in cancer cells. This suggests potential applications of the requested compound in the field of oncology, particularly in the development of cancer therapies targeting drug-resistant cells (Das et al., 2009).
properties
IUPAC Name |
[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6/c1-24-13-6-4-5-12(7-13)8-19(23)27-11-18(22)21-15-9-14(20)16(25-2)10-17(15)26-3/h4-7,9-10H,8,11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLJNREZFUWQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate |
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